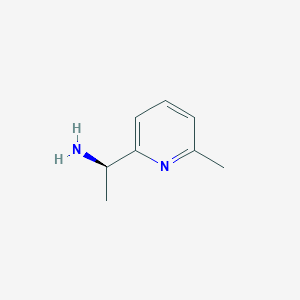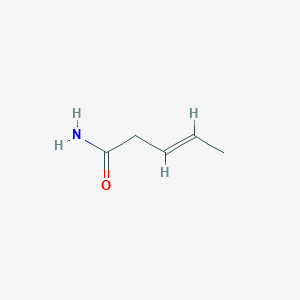
(E)-pent-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenamide, (3E)-: is an organic compound with the molecular formula C5H9NO. It is a type of amide, specifically an unsaturated amide, characterized by the presence of a double bond between the third and fourth carbon atoms in the pentenamide chain. The (3E) notation indicates the configuration of the double bond, where the substituents on the double-bonded carbons are on opposite sides, giving it an “E” (entgegen) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pentenamide, (3E)- can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 3-Pentenamide, (3E)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pentenamide, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond in 3-Pentenamide, (3E)- can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Wissenschaftliche Forschungsanwendungen
3-Pentenamide, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Medicine: Research on 3-Pentenamide, (3E)- includes its potential use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Pentenamide, (3E)- involves its interaction with various molecular targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the (3E) configuration also affects the compound’s chemical behavior, particularly in reactions involving addition or substitution.
Vergleich Mit ähnlichen Verbindungen
(3E)-N-Methyl-3-pentenamide: Similar structure but with a methyl group attached to the nitrogen atom.
3-Pentenamide, (3Z)-: Similar structure but with the double bond in the “Z” (zusammen) configuration.
3-Hexenamide: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-Pentenamide, (3E)- is unique due to its specific double bond configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers or other similar compounds.
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(E)-pent-3-enamide |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+ |
InChI-Schlüssel |
LARRNBYMHFLZKK-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC(=O)N |
Kanonische SMILES |
CC=CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


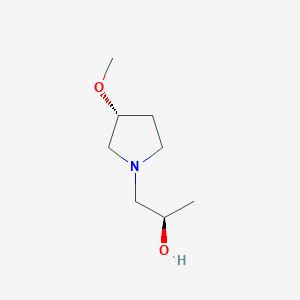
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)

![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
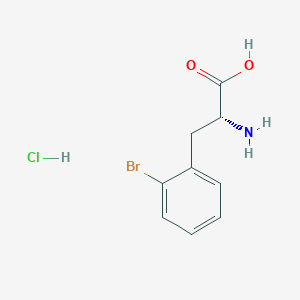
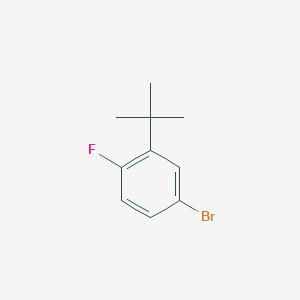

![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
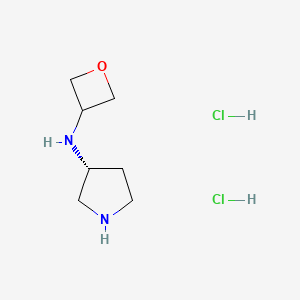
amine](/img/structure/B11755626.png)

